molecular formula C19H19ClN2O4 B11314943 6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314943
M. Wt: 374.8 g/mol
InChI Key: JFGSYLZIOILRSW-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Furan-2-yl Substitution: The furan-2-yl group can be attached via a coupling reaction, such as a Suzuki-Miyaura coupling, using a suitable boronic acid derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting cancer and inflammatory diseases.

    Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: The compound can be used as a probe to study various biological pathways and interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro and dimethylamino groups.

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the furan-2-yl and dimethylamino groups.

    N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the chloro group.

Uniqueness

The presence of the chloro, dimethylamino, and furan-2-yl groups in 6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-11-7-17-12(8-13(11)20)15(23)9-18(26-17)19(24)21-10-14(22(2)3)16-5-4-6-25-16/h4-9,14H,10H2,1-3H3,(H,21,24)

InChI Key

JFGSYLZIOILRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N(C)C

Origin of Product

United States

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